
L-alpha-Dilauroyl Phosphatidylcholine-d46
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-alpha-Dilauroyl Phosphatidylcholine-d46 is a labelled analogue of 1,2-dilauroyl-sn-glycero-3-phosphocholine. It is a selective agonist of the orphan nuclear receptor LRH-1 (liver receptor homolog-1, NR5A2) in vitro with antidiabetic activity. This compound causes an increase in bile acid and a decrease in hepatic triglycerides and serum glucose.
Méthodes De Préparation
L-alpha-Dilauroyl Phosphatidylcholine-d46 can be synthesized through various methods. One common method involves the extraction and precipitation procedures from natural sources such as egg yolk. The purified egg yolk phosphatidylcholine is then labelled with stable isotopes to produce this compound . Industrial production methods often involve custom synthesis for special structural needs, ensuring strict process parameter control to maintain product quality.
Analyse Des Réactions Chimiques
L-alpha-Dilauroyl Phosphatidylcholine-d46 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include various NMR solvents to study the structure, reaction mechanism, and reaction kinetics of the compound. Major products formed from these reactions include bile acids and reduced hepatic triglycerides.
Applications De Recherche Scientifique
L-alpha-Dilauroyl Phosphatidylcholine-d46 has a wide range of scientific research applications:
Chemistry: Used as a chemical reference for chemical identification, qualitative, quantitative detection, and studying reaction mechanisms.
Biology: Forms robust and versatile membrane bilayers to study the selective and ATP-driven transport of ions across membranes.
Medicine: Exhibits antidiabetic activity by increasing bile acid and decreasing hepatic triglycerides and serum glucose.
Industry: Used in the preparation of other phosphatidylcholines and for metabolic research to study pathways in vivo.
Mécanisme D'action
The mechanism of action of L-alpha-Dilauroyl Phosphatidylcholine-d46 involves its role as a selective agonist of the orphan nuclear receptor LRH-1 (NR5A2). This receptor is involved in regulating bile acid synthesis, lipid metabolism, and glucose homeostasis. By activating LRH-1, this compound increases bile acid production and reduces hepatic triglycerides and serum glucose levels.
Comparaison Avec Des Composés Similaires
L-alpha-Dilauroyl Phosphatidylcholine-d46 is similar to other phosphatidylcholines such as 1,2-diacyl-sn-glycero-3-phosphocholine and L-alpha-Phosphatidylcholine from egg yolk. its unique feature is the stable isotope labelling, which allows for detailed metabolic research and chemical identification. Other similar compounds include L-alpha-Lysophosphatidylcholine and L-alpha-Phosphatidylcholine .
Propriétés
Formule moléculaire |
C32H64NO8P |
|---|---|
Poids moléculaire |
668.1 g/mol |
Nom IUPAC |
[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2 |
Clé InChI |
IJFVSSZAOYLHEE-RJZXENECSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


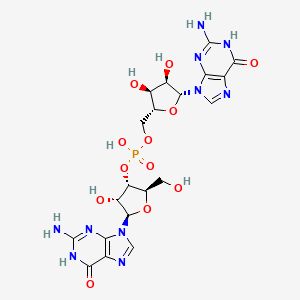
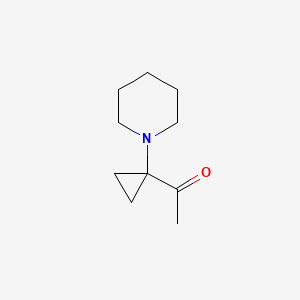
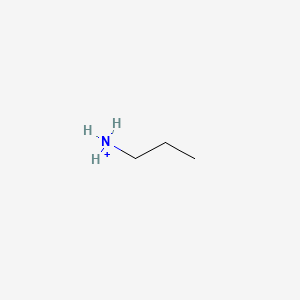

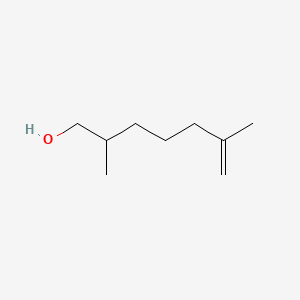
![sodium;4-[(2-carboxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-olate;chromium;2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B13829310.png)
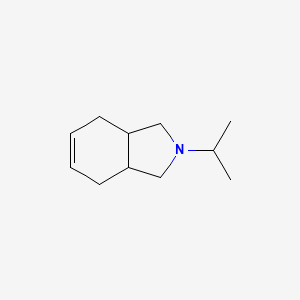

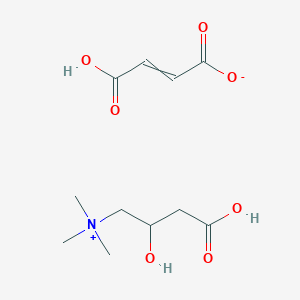

![(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B13829348.png)
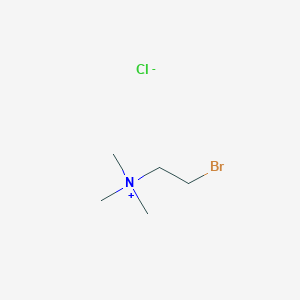

![3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13829358.png)
